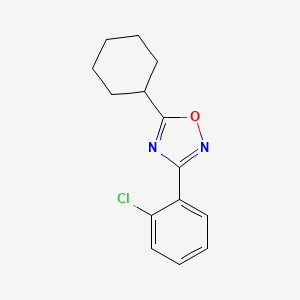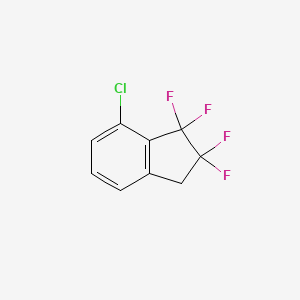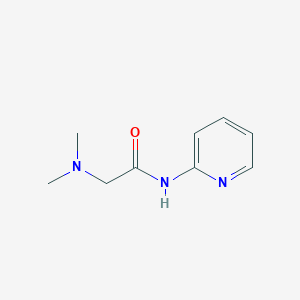
N~2~,N~2~-dimethyl-N-pyridin-2-ylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~2~-dimethyl-N-pyridin-2-ylglycinamide is an organic compound with the molecular formula C10H13N3O It is a derivative of glycinamide, where the amide nitrogen is substituted with two methyl groups and a pyridin-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N2,N~2~-dimethyl-N-pyridin-2-ylglycinamide typically involves the reaction of glycinamide with pyridine-2-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Analyse Chemischer Reaktionen
Types of Reactions: N2,N~2~-dimethyl-N-pyridin-2-ylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.
Substitution: Halogenating agents like N-bromosuccinimide; in solvents like chloroform or dichloromethane.
Major Products Formed:
Oxidation: N-oxides of N2,N~2~-dimethyl-N-pyridin-2-ylglycinamide.
Reduction: Amine derivatives.
Substitution: Halogenated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N~2~,N~2~-dimethyl-N-pyridin-2-ylglycinamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Wirkmechanismus
The mechanism of action of N2,N~2~-dimethyl-N-pyridin-2-ylglycinamide involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can coordinate with metal ions, forming stable complexes that can inhibit enzyme activity. The dimethyl groups enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
N,N-dimethyl-N′-pyridin-2-ylmethyl-ethane-1,2-diamine: Similar in structure but with an ethane-1,2-diamine backbone.
N,N-dimethyl-N′-pyridin-2-ylmethyl-ethane-1,2-diamine: Another derivative with a different backbone structure.
Uniqueness: N2,N~2~-dimethyl-N-pyridin-2-ylglycinamide is unique due to its glycinamide backbone, which provides distinct chemical properties and reactivity compared to other similar compounds. The presence of the pyridine ring and dimethyl groups enhances its ability to form stable complexes with metals, making it valuable in coordination chemistry and material science.
Eigenschaften
CAS-Nummer |
112357-08-1 |
|---|---|
Molekularformel |
C9H13N3O |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
2-(dimethylamino)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C9H13N3O/c1-12(2)7-9(13)11-8-5-3-4-6-10-8/h3-6H,7H2,1-2H3,(H,10,11,13) |
InChI-Schlüssel |
VSYOWXLVAJPMMV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC(=O)NC1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


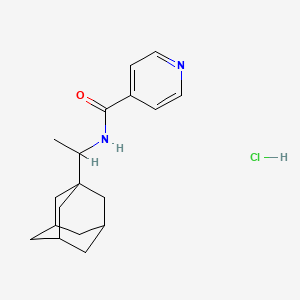
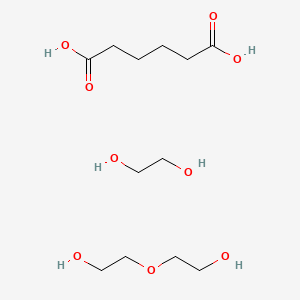
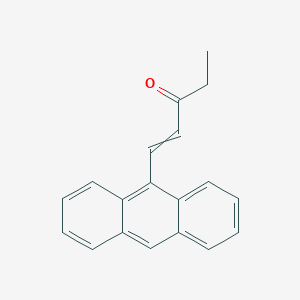
![2-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine](/img/structure/B14171308.png)

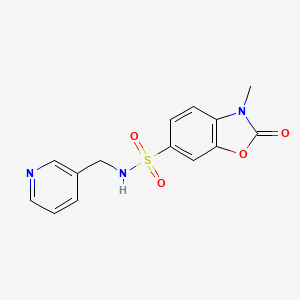
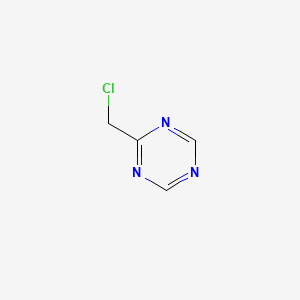
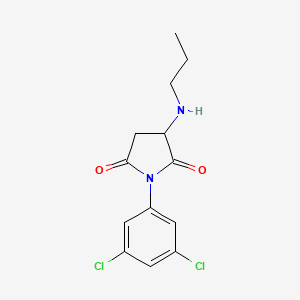
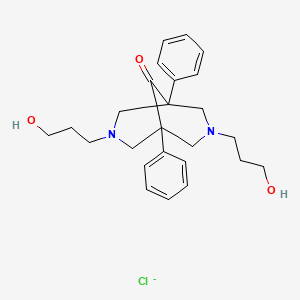
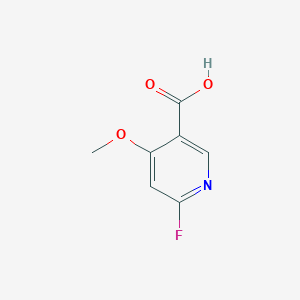
![7-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine](/img/structure/B14171381.png)
![2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene](/img/structure/B14171385.png)
